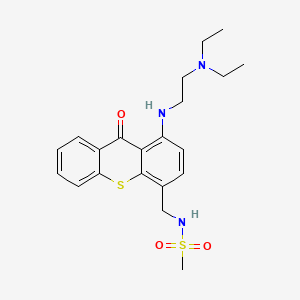

N-(((1-(2-(Diethylamino)ethyl)amino)-9-oxo-9H-thioxanthen-4-yl)methyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

WIN-33377, también conocido como N-[[1-[[2-(dietilamino)etil]amino]-9-oxo-9H-tioxanteno-4-il]metil]metanosulfonamida, es un fármaco de molécula pequeña inicialmente desarrollado por Sanofi. Pertenece a la clase de derivados de tioxantona y se ha investigado por su potencial actividad antitumoral. El compuesto actúa como un inhibidor de la topoisomerasa II, que interfiere con la replicación y transcripción del ADN, lo que lleva a la muerte celular en células cancerosas que se dividen rápidamente .

Métodos De Preparación

La síntesis de WIN-33377 involucra varios pasos clave:

Bromación: El ácido 3-metoxibenzoico se broma con bromo en ácido acético en reflujo para producir ácido 2-bromo-5-metoxibenzoico.

Condensación: El producto bromado se condensa con 3-clorotiofenol utilizando acetato cúprico en dimetilformamida a 150 °C para formar un intermedio de sulfuro.

Ciclización: El intermedio se cicla en ácido sulfúrico para producir tioxantenona.

Aminación: La tioxantenona se condensa luego con 2-(dietilamino)etilamina en piridina a 115 °C para formar el derivado de amina correspondiente.

Hidroximetilación: El derivado de amina se hidroximetila con formaldehído en ácido acético caliente.

Oxidación: El derivado de hidroximetilo se oxida con dióxido de manganeso en tolueno caliente para formar un aldehído.

Reacción de Leuckart: El aldehído se somete a una reacción de Leuckart con formamida y ácido fórmico a 160 °C para producir el derivado de formamida, que luego se hidroliza con ácido clorhídrico para producir el producto final.

Análisis De Reacciones Químicas

WIN-33377 se somete a diversas reacciones químicas, incluidas:

Reducción: Las tioxanteno-9-onas, incluida WIN-33377, se pueden reducir a tioxantenos utilizando cloruro de dibutilestánnico hidruro.

Oxidación: El compuesto se puede oxidar para formar aldehídos correspondientes y otros derivados.

Sustitución: WIN-33377 puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos, lo que lleva a la formación de varios derivados sustituidos.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C21H27N3O3S2

- Molecular Weight : 433.6 g/mol

- IUPAC Name : N-[[1-[2-(diethylamino)ethylamino]-9-oxothioxanthen-4-yl]methyl]methanesulfonamide

- CAS Number : 146537-07-7

The compound features a thioxanthenone core structure, which is significant for its biological activity. The presence of the diethylamino group enhances its pharmacological properties, making it a subject of interest in drug development.

Antitumor Activity

One of the primary applications of WIN-33377 is its potential as an antitumor agent. Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

- Cytotoxicity Studies :

- Mechanism of Action :

- In Vivo Studies :

Pharmacological Insights

The pharmacokinetic profile of WIN-33377 suggests favorable absorption and distribution characteristics, making it a candidate for further clinical evaluation. Its ability to cross biological membranes is enhanced by its lipophilic nature due to the diethylamino group.

Potential Therapeutic Uses

Beyond its antitumor properties, WIN-33377 may have applications in other therapeutic areas:

- Neurodegenerative Disorders : Preliminary studies suggest that compounds with similar structures might exhibit neuroprotective effects, warranting further exploration into WIN-33377's potential in treating conditions like Alzheimer's disease.

- Antimicrobial Activity : Some derivatives of thioxanthene have shown antimicrobial properties, indicating that WIN-33377 could be investigated for use against resistant bacterial strains.

Mecanismo De Acción

WIN-33377 ejerce sus efectos inhibiendo la topoisomerasa II, una enzima crucial para la replicación y transcripción del ADN. Al inhibir esta enzima, el compuesto induce roturas de cadena de ADN y previene la segregación adecuada de los cromosomas durante la división celular, lo que finalmente lleva a la muerte celular. Este mecanismo es particularmente eficaz contra las células cancerosas que se dividen rápidamente .

Comparación Con Compuestos Similares

WIN-33377 forma parte de la clase de compuestos de tioxantona, que incluye otros derivados como SW 68210 y SW 71425. Estos análogos se han comparado con WIN-33377 por su acción antiproliferativa contra varias muestras tumorales. Tanto SW 68210 como SW 71425 han mostrado una actividad similar a WIN-33377, lo que los convierte en posibles candidatos para un desarrollo posterior . La singularidad de WIN-33377 radica en su estructura molecular específica y sus resultados iniciales prometedores en estudios preclínicos, a pesar de los desafíos posteriores en los ensayos clínicos.

Actividad Biológica

N-(((1-(2-(Diethylamino)ethyl)amino)-9-oxo-9H-thioxanthen-4-yl)methyl)methanesulfonamide, commonly referred to as WIN-33377, is a thioxanthone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This compound exhibits a range of pharmacological properties, which are primarily attributed to its mechanism of action as a topoisomerase II inhibitor.

- IUPAC Name : N-[[1-[2-(diethylamino)ethylamino]-9-oxothioxanthen-4-yl]methyl]methanesulfonamide

- Molecular Formula : C21H27N3O3S2

- Molecular Weight : 433.6 g/mol

- CAS Number : 146537-07-7

WIN-33377 functions by inhibiting topoisomerase II, an essential enzyme involved in DNA replication and transcription. This inhibition leads to the induction of DNA strand breaks and disrupts proper chromosome segregation during cell division, ultimately resulting in apoptosis in rapidly dividing cancer cells . The compound has demonstrated significant cytotoxicity against various tumor cell lines, including breast, colon, and ovarian cancers.

Antitumor Activity

Research has highlighted WIN-33377's antitumor efficacy through various in vitro and in vivo studies:

- Cytotoxicity : WIN-33377 exhibits potent cytotoxic effects against several cancer cell lines. Studies have shown IC50 values in the low micromolar range for different tumor types .

- Mechanistic Insights : The compound's ability to intercalate DNA and inhibit nucleic acid biosynthesis further contributes to its antitumor activity. It also induces single-strand breaks in DNA, which are critical for its cytotoxic effects.

- Case Study : A study involving mice bearing solid tumors indicated that WIN-33377 was well-tolerated and showed broad-spectrum activity against various malignancies, suggesting its potential as a therapeutic agent in oncology .

Antifungal Activity

In addition to its antitumor properties, WIN-33377 has been investigated for its antifungal activities:

- In Vitro Studies : The compound has shown inhibitory effects against several fungal strains, including Candida albicans and Aspergillus fumigatus. Notably, it acts on the cellular membrane of C. albicans, altering its structural integrity without binding to ergosterol .

- Mechanism of Action : The antifungal activity appears to involve disruption of cell membrane integrity and inhibition of biofilm formation, which are crucial virulence factors for pathogenic fungi .

- Comparative Efficacy : In a comparative study with other aminothioxanthones, WIN-33377 demonstrated superior antifungal potency against various clinically relevant strains, indicating its potential as a novel antifungal agent .

Summary of Biological Activities

| Activity Type | Target Organisms | Mechanism | Key Findings |

|---|---|---|---|

| Antitumor | Various Tumors | Topoisomerase II Inhibition | Significant cytotoxicity against multiple cancer cell lines; well-tolerated in vivo |

| Antifungal | Candida albicans, Aspergillus fumigatus | Membrane Disruption | Effective against biofilm formation; alters membrane integrity |

Propiedades

Número CAS |

146537-07-7 |

|---|---|

Fórmula molecular |

C21H27N3O3S2 |

Peso molecular |

433.6 g/mol |

Nombre IUPAC |

N-[[1-[2-(diethylamino)ethylamino]-9-oxothioxanthen-4-yl]methyl]methanesulfonamide |

InChI |

InChI=1S/C21H27N3O3S2/c1-4-24(5-2)13-12-22-17-11-10-15(14-23-29(3,26)27)21-19(17)20(25)16-8-6-7-9-18(16)28-21/h6-11,22-23H,4-5,12-14H2,1-3H3 |

Clave InChI |

NAMOLZVVTPNNTE-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC1=C2C(=C(C=C1)CNS(=O)(=O)C)SC3=CC=CC=C3C2=O |

SMILES canónico |

CCN(CC)CCNC1=C2C(=C(C=C1)CNS(=O)(=O)C)SC3=CC=CC=C3C2=O |

Key on ui other cas no. |

146537-07-7 |

Sinónimos |

N-(((1-(2-(diethylamino)ethyl)amino)-9-oxo-9H-thioxanthen-4-yl)methyl)methanesulfonamide SR 233377 SR233377 WIN 033377 WIN 33377 WIN-033377 WIN-33377 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.